Solifenacin succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Solifenacin succinate: is a competitive muscarinic receptor antagonist used primarily to treat overactive bladder and neurogenic detrusor overactivity. It helps manage symptoms such as urinary incontinence, urgency, and frequency by relaxing the bladder muscles . This compound is marketed under the brand name Vesicare and was approved for medical use in the United States in 2004 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Solifenacin succinate is synthesized through the condensation of (1S)-alkyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate with (RS)-3-quinuclidinol, followed by selective isolation of optically pure this compound using diastereomeric crystallization with succinic acid .
Industrial Production Methods: Industrial production of this compound involves high-performance liquid chromatography (HPLC) for quantitative analysis and quality control. The mobile phase typically consists of ammonium formate buffer, acetonitrile, and methanol .
Chemical Reactions Analysis
Types of Reactions: Solifenacin succinate undergoes several types of chemical reactions, including:
N-oxidation: at the quinuclidin ring by cytochrome P450 enzymes.
4R-hydroxylation: of the tetrahydroisoquinolone ring by CYP3A4, CYP1A1, and CYP2D6.
Glucuronidation: directly.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes.
Hydroxylation: CYP3A4, CYP1A1, and CYP2D6.
Glucuronidation: Glucuronide.
Major Products:
- Glucuronide .
4R-hydroxy metabolite: (pharmacologically active).
N-oxide metabolite: .
4R-hydroxy N-oxide metabolite: .
Scientific Research Applications
Chemistry: Solifenacin succinate is used in analytical chemistry for the development of spectrophotometric methods to quantify the compound in pharmaceutical formulations .
Biology: In biological research, this compound is studied for its effects on muscarinic receptors in the bladder, contributing to the understanding of bladder muscle relaxation mechanisms .
Medicine: Medically, this compound is used to treat overactive bladder and neurogenic detrusor overactivity, providing relief from urinary incontinence, urgency, and frequency .
Industry: In the pharmaceutical industry, this compound is a key component in the production of medications for bladder control, ensuring quality and efficacy through rigorous analytical methods .
Mechanism of Action
Solifenacin succinate works by antagonizing muscarinic receptors, particularly the M3 and M2 receptors in the bladder. By blocking these receptors, it prevents the contraction of the detrusor muscle, thereby reducing bladder contractions and increasing bladder capacity . The compound has the highest affinity for M3, M1, and M2 muscarinic receptors, with 80% of the muscarinic receptors in the bladder being M2 and 20% being M3 .
Comparison with Similar Compounds
- Oxybutynin : Another muscarinic receptor antagonist used to treat overactive bladder. It has a shorter half-life and different side effect profile compared to solifenacin succinate .
- Tolterodine : Similar to this compound in its use for overactive bladder but differs in its pharmacokinetic properties and receptor affinity .
- Darifenacin : Also used for overactive bladder, with a higher selectivity for the M3 receptor compared to this compound .
- Myrbetriq (mirabegron) : A beta-3 adrenergic agonist used for overactive bladder, which works through a different mechanism by relaxing the bladder muscle via beta-3 adrenergic receptors .
Uniqueness: this compound is unique in its long duration of action, typically taken once daily, and its high affinity for M3 and M2 muscarinic receptors, making it effective in reducing bladder contractions and increasing bladder capacity .
Properties
Molecular Formula |
C27H32N2O6 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid |
InChI |
InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21?,22-;/m0./s1 |
InChI Key |
RXZMMZZRUPYENV-DZSUWJOWSA-N |
Isomeric SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |
Pictograms |
Irritant |
Synonyms |
2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-1-phenyl-,1- azabicyclo(2.2.2)oct-3-yl ester, (R-(R*,S*))- 905, YM quinuclidin-3'-yl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monosuccinate solifenacin solifenacin succinate Succinate, Solifenacin vesicare YM 905 YM905 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.